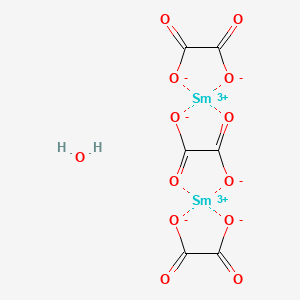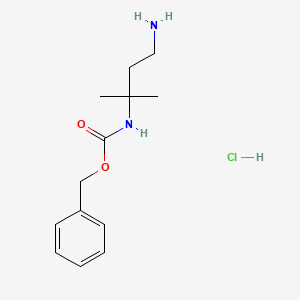
Benzyl 4-amino-2-methylbutan-2-ylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-CBZ-3-methylbutane-1,3-diamine-HCl is a chemical compound that belongs to the class of 1,3-diamines. It is characterized by the presence of a benzyl carbamate (CBZ) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl typically involves the protection of the amine group using a CBZ group, followed by the introduction of the diamine functionality. One common method involves the reaction of 3-methylbutane-1,3-diamine with benzyl chloroformate under basic conditions to form the CBZ-protected intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt .
Industrial Production Methods
Industrial production of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-N-CBZ-3-methylbutane-1,3-diamine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free diamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the CBZ group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Free diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-N-CBZ-3-methylbutane-1,3-diamine-HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-N-CBZ-3-methylbutane-1,3-diamine-HCl involves its interaction with specific molecular targets. The CBZ group provides stability and protection to the diamine functionality, allowing it to participate in various biochemical pathways. The compound can act as a precursor to active pharmaceutical ingredients by undergoing enzymatic or chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-N-CBZ-3-methylbutane-1,3-diamine: Similar structure but without the hydrochloride salt form.
1-N-CBZ-3-methylbutane-1,3-diamine: Differently positioned CBZ group.
3-N-CBZ-3-methylbutane-1,2-diamine: Different positioning of the diamine functionality.
Uniqueness
3-N-CBZ-3-methylbutane-1,3-diamine-HCl is unique due to its specific positioning of the CBZ group and the diamine functionality, which imparts distinct chemical reactivity and stability. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H21ClN2O2 |
|---|---|
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
benzyl N-(4-amino-2-methylbutan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3,(H,15,16);1H |
Clé InChI |
XYUMCOQZKWCBRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)NC(=O)OCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


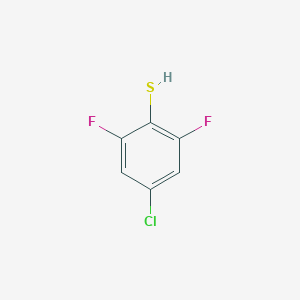
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
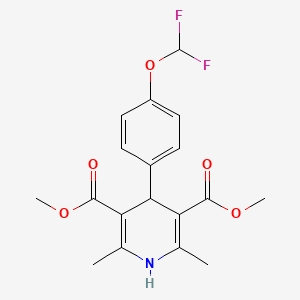

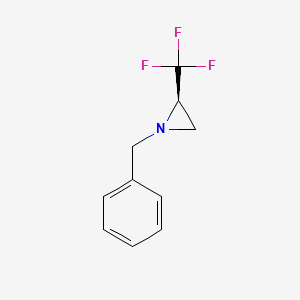
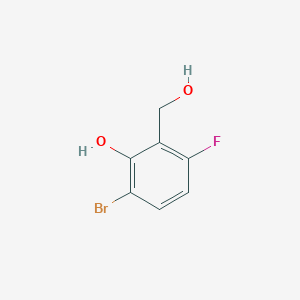
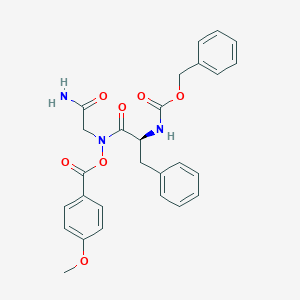

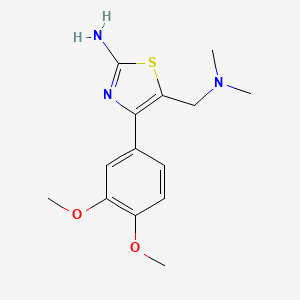
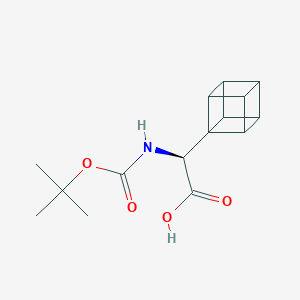
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
